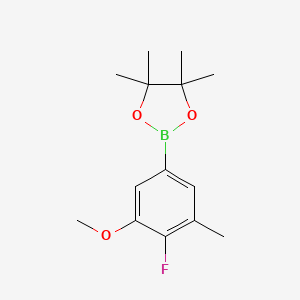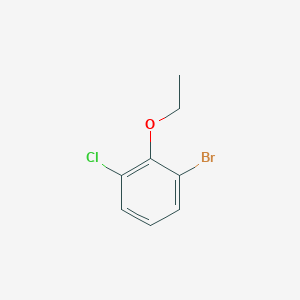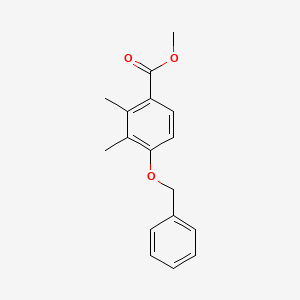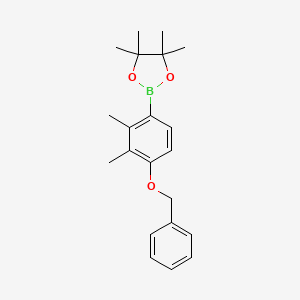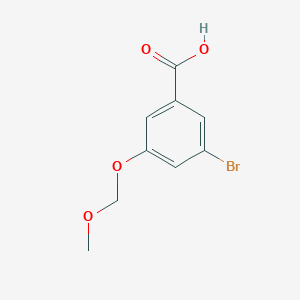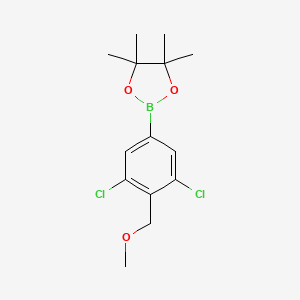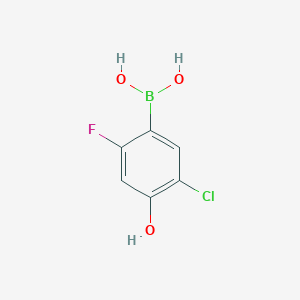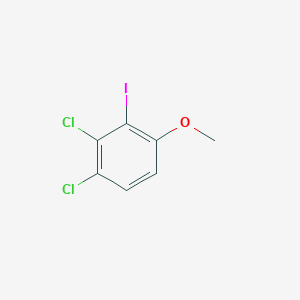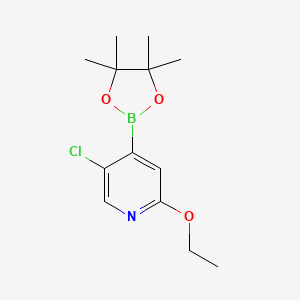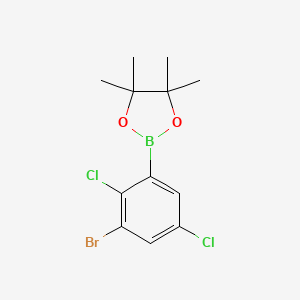
3-Bromo-2,5-dichlorophenylboronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2,5-dichlorophenylboronic acid pinacol ester is a chemical compound with the IUPAC name 2-(3-bromo-2,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . It has a molecular weight of 351.86 . The compound is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14BBrCl2O2/c1-11(2)12(3,4)18-13(17-11)8-5-7(15)6-9(14)10(8)16/h5-6H,1-4H3 . This indicates the presence of bromine, chlorine, and boron elements in the compound, along with carbon, hydrogen, and oxygen.Chemical Reactions Analysis
Boronic esters, including this compound, are valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling reactions . Protodeboronation of boronic esters has been reported, which allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound’s storage temperature is between 2-8°C .Wissenschaftliche Forschungsanwendungen
3-Br-2,5-DCPB-P has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis to synthesize a variety of compounds. It has also been used as a catalyst in certain biochemical and physiological processes. For example, it has been used to catalyze the synthesis of phospholipids, which are essential components of cell membranes. It has also been used to catalyze the formation of amides, which are used in the synthesis of peptides and proteins.
Wirkmechanismus
The mechanism of action of 3-Br-2,5-DCPB-P involves the formation of a boronic acid pinacol ester. The boronic acid acts as a nucleophile and reacts with the pinacol ester to form a boronic acid pinacol ester. This reaction is catalyzed by a base, such as sodium hydroxide. The boronic acid pinacol ester can then be used as a reagent in organic synthesis or as a catalyst in biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Br-2,5-DCPB-P are largely unknown. However, the compound has been shown to have some effects on certain biochemical and physiological processes. For example, it has been shown to catalyze the synthesis of phospholipids, which are essential components of cell membranes. It has also been shown to catalyze the formation of amides, which are used in the synthesis of peptides and proteins.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Br-2,5-DCPB-P in laboratory experiments include its low cost, ease of use, and high reactivity. The compound is also relatively stable and is not prone to decomposition. However, the compound is sensitive to light and heat and should be stored in a cool, dry place. Additionally, the compound should be handled with care and should not be ingested or inhaled.
Zukünftige Richtungen
There are a number of potential future directions for the use of 3-Br-2,5-DCPB-P. For example, the compound could be used in the development of new synthetic methods for the synthesis of compounds. Additionally, the compound could be used in the development of new catalysts for biochemical and physiological processes. Finally, the compound could be used in the development of new drugs or therapies for the treatment of various diseases.
Synthesemethoden
The synthesis of 3-Br-2,5-DCPB-P involves the use of a boronic acid pinacol ester synthesis reaction. This reaction involves the condensation of a boronic acid and a pinacol ester, which produces a boronic acid pinacol ester. The reaction requires the use of a base, such as sodium hydroxide, to catalyze the reaction. The reaction is typically carried out at room temperature and is usually complete within a few minutes.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The associated hazard statements are H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
2-(3-bromo-2,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BBrCl2O2/c1-11(2)12(3,4)18-13(17-11)8-5-7(15)6-9(14)10(8)16/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZXHIVYLTUYPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2Cl)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BBrCl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

